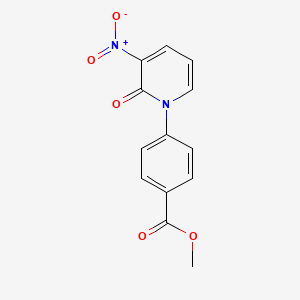
2-Amino-2-(4-chlorophenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(4-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12ClNO. It is a colorless to slightly yellow solid that can be dissolved in water and many organic solvents. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-2-(4-chlorophenyl)propan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with compounds having amino and hydroxyl functional groups. One common method of synthesis is by reacting 4-chlorobenzaldehyde with an appropriate amine and alcohol under controlled conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through large-scale reactions using similar starting materials and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(4-chlorophenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Applications De Recherche Scientifique
2-Amino-2-(4-chlorophenyl)propan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is used in the synthesis of pharmaceutical compounds and has potential therapeutic applications.
Industry: The compound is used in the production of dyes and dye intermediates.
Mécanisme D'action
The mechanism by which 2-Amino-2-(4-chlorophenyl)propan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-(4-chlorophenyl)ethan-1-ol: This compound is similar in structure but has different functional groups and properties.
2-Amino-1-(2-chlorophenyl)-1-propanol: Another structurally similar compound with variations in the position of the chlorine atom.
Uniqueness
2-Amino-2-(4-chlorophenyl)propan-1-ol is unique due to its specific combination of amino and hydroxyl functional groups, which confer distinct chemical and biological properties. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes .
Propriétés
Formule moléculaire |
C9H12ClNO |
|---|---|
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
2-amino-2-(4-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12ClNO/c1-9(11,6-12)7-2-4-8(10)5-3-7/h2-5,12H,6,11H2,1H3 |
Clé InChI |
IIYDSSLOPVHFSW-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(C1=CC=C(C=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


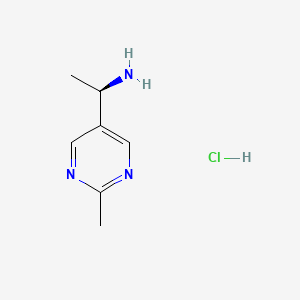




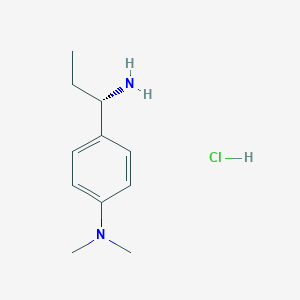

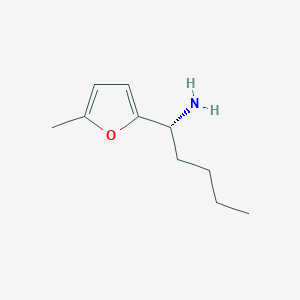
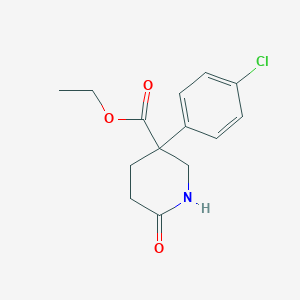
![(1S,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hcl](/img/structure/B13048378.png)


